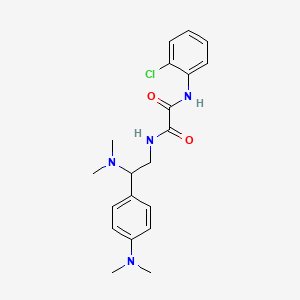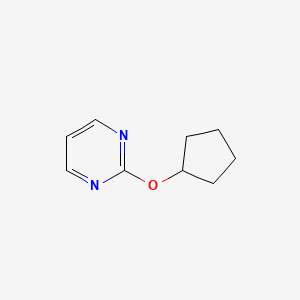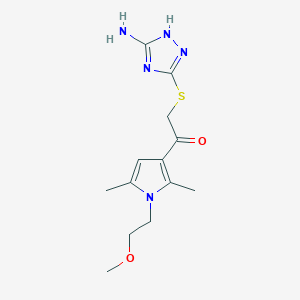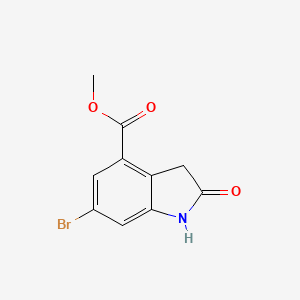
Methyl 6-bromo-2-oxoindoline-4-carboxylate
説明
“Methyl 6-bromo-2-oxoindoline-4-carboxylate” is a chemical compound with the CAS Number: 1818847-70-9 . It has a molecular weight of 284.11 and its IUPAC name is methyl 6-bromo-2-hydroxy-1-methyl-1H-indole-4-carboxylate . It is a solid substance and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10BrNO3/c1-13-9-4-6 (12)3-8 (11 (15)16-2)7 (9)5-10 (13)14/h3-5,14H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 284.11 . The compound is stored in dry conditions at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not available in the retrieved data.科学的研究の応用
Chemical Synthesis and Molecular Docking Studies
Methyl 6-bromo-2-oxoindoline-4-carboxylate and its derivatives have been utilized in the synthesis of various compounds with potential biological activities. For example, derivatives synthesized from this compound have shown potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549), with certain compounds displaying significant potency. These findings were supported by molecular docking studies, providing insights into the optimization of these derivatives for anti-lung cancer agents through the regulation of the RAF/MEK/ERK pathway (Juntao Ai et al., 2017).
Indole Rearrangements
Research on indole rearrangements highlights the transformation of related compounds, such as Ethyl 3-methylindole-2-carboxylate, into various oxoindoline derivatives through reactions with sulfuryl chloride, bromine, and other reagents. These transformations are crucial for the synthesis of complex molecules and provide a pathway for the creation of novel compounds with potential applications in medicinal chemistry (R. Morrin Acheson et al., 1979).
Electrocatalytic Carboxylation
In a pioneering approach, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid showcased an innovative method to synthesize 6-aminonicotinic acid. This process, conducted under mild conditions without the use of volatile or toxic solvents, represents a step forward in sustainable chemistry practices. The ability to recycle the ionic liquid further emphasizes the potential for environmentally friendly synthesis methods (Q. Feng et al., 2010).
Synthesis of Natural Products
The synthesis of natural products, such as (+/-)-vibralactone, from methyl 2-methoxybenzoate through a series of reactions including reductive alkylation, hydrolysis, and intramolecular aldol reaction, underlines the versatility of this compound derivatives in organic synthesis. This process highlights the compound's utility in constructing complex molecular architectures without the need for protecting groups, except for novel applications such as the use of an iodolactone (Quan Zhou et al., 2008).
Phosphine-Catalyzed Annulation
In the field of organic synthesis, the phosphine-catalyzed [4 + 2] annulation represents an efficient method for the synthesis of highly functionalized tetrahydropyridines. This process utilizes ethyl 2-methyl-2,3-butadienoate and N-tosylimines, yielding ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. Such advancements in synthetic methodologies underscore the potential for creating diverse and complex molecules for further application in drug discovery and development (Xue-Feng Zhu et al., 2003).
Safety and Hazards
The compound has been classified with the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .
特性
IUPAC Name |
methyl 6-bromo-2-oxo-1,3-dihydroindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)7-2-5(11)3-8-6(7)4-9(13)12-8/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGDRPQDRGFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CC(=O)NC2=CC(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



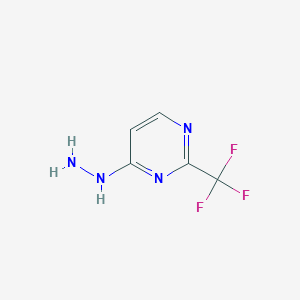

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2878321.png)
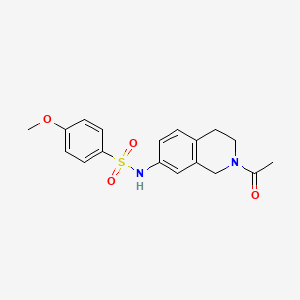
![6-(tert-butyl)-3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2878324.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(6-methoxypyridin-3-yl)methanone](/img/structure/B2878326.png)
methanone](/img/structure/B2878327.png)
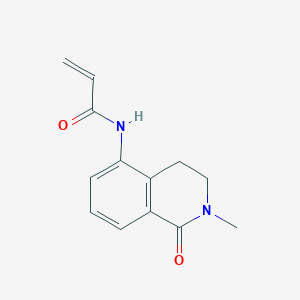
![(2E)-3-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2878330.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2878331.png)
